Product packaging for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol(Cat. No.:)

3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Cat. No.: B13619201
M. Wt: 211.21 g/mol
InChI Key: LXAOJDZGGJSRFT-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Methoxy-Substituted Phenolic Compound Research

Nitroaromatic compounds are a well-established class of molecules with a long history in organic chemistry. stenutz.euchemspider.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. stenutz.eu This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. stenutz.eu Nitroaromatics are also pivotal precursors in the synthesis of aromatic amines through reduction, a fundamental transformation in the production of dyes, pharmaceuticals, and other fine chemicals. chemspider.com

Methoxy-substituted phenolic compounds, on the other hand, are characterized by the electron-donating nature of the methoxy (B1213986) group, which activates the aromatic ring towards electrophilic substitution. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in 3-(4-Methoxy-2-nitrophenyl)propan-1-ol is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity and physical properties. Research into methoxy-substituted phenols has often focused on their antioxidant properties and their utility as synthetic intermediates. drugbank.com

The specific substitution pattern of this compound, with the methoxy group at the 4-position and the nitro group at the 2-position relative to the propanol (B110389) side chain, dictates the regioselectivity of its potential reactions. The ortho-nitro group can exert steric hindrance and participate in intramolecular interactions, further modifying the compound's chemical behavior.

Significance of the Propanol Side Chain in Organic Synthesis and Functionalization

The propanol side chain is a versatile functional group that opens up numerous avenues for synthetic modification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide array of subsequent reactions such as esterification, amidation, and the formation of various heterocyclic systems.

Review of Related Molecular Architectures in Academic Literature

While specific research on this compound is not extensively documented in publicly available literature, a review of related molecular architectures provides valuable insights. For example, studies on 3-(4-methoxyphenyl)propan-1-ol (B1214212) have explored its synthesis and participation in various chemical reactions. mdpi.com Similarly, research on nitro-substituted phenylpropanols, such as 3-(4-nitrophenoxy)propan-1-ol, offers a basis for understanding the influence of the nitro group on the properties and reactivity of the molecule.

Chalcones bearing similar substitution patterns, like 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, have been synthesized and characterized, providing information on the spectroscopic and structural properties of molecules containing the 4-methoxy and 2-nitrophenyl moieties. These related structures serve as important reference points for predicting the chemical and physical properties of this compound.

A hypothetical synthetic route to this compound could involve the nitration of 3-(4-methoxyphenyl)propan-1-ol. The directing effects of the methoxy and propanol groups would influence the position of nitration. Alternatively, the reduction of the corresponding propanoic acid or aldehyde could yield the target alcohol.

Research Gaps and Objectives for Comprehensive Study of this compound

The lack of dedicated research on this compound presents a clear research gap. A comprehensive study of this compound would be a valuable contribution to the field of organic chemistry. Key objectives for such a study would include:

Development of an efficient and scalable synthetic route: Establishing a reliable method for the synthesis of this compound is the first critical step for any further investigation.

Thorough characterization: Detailed spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry is necessary to fully elucidate the structure and properties of the molecule.

Exploration of its reactivity: Investigating the chemical transformations of the nitro, methoxy, and propanol functional groups would provide a deeper understanding of its chemical behavior. This could include reduction of the nitro group, oxidation of the alcohol, and electrophilic substitution on the aromatic ring.

Computational studies: Density functional theory (DFT) calculations could be employed to model the electronic structure, predict reactivity, and complement experimental findings.

Investigation of potential applications: Based on its structural features, the potential of this compound as a precursor for novel materials, dyes, or biologically active compounds could be explored.

Compound Information Table

Compound NameMolecular FormulaKey Functional Groups
This compoundC₁₀H₁₃NO₄Methoxy, Nitro, Primary Alcohol
3-(4-methoxyphenyl)propan-1-olC₁₀H₁₄O₂Methoxy, Primary Alcohol
3-(4-nitrophenoxy)propan-1-olC₉H₁₁NO₄Nitro, Ether, Primary Alcohol
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-oneC₁₆H₁₃NO₄Methoxy, Nitro, α,β-Unsaturated Ketone (Chalcone)
PropranololC₁₆H₂₁NO₂Naphthyloxy, Secondary Amine, Secondary Alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B13619201 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)propan-1-ol

InChI

InChI=1S/C10H13NO4/c1-15-9-5-4-8(3-2-6-12)10(7-9)11(13)14/h4-5,7,12H,2-3,6H2,1H3

InChI Key

LXAOJDZGGJSRFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCO)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol and Its Precursors

Strategizing Aromatic Functionalization

The cornerstone of the synthesis is the appropriately substituted aromatic ring. The methoxy (B1213986) and nitro groups, with their opposing electronic effects, dictate the reactivity and regioselectivity of electrophilic aromatic substitution reactions. A thorough understanding of these influences is paramount for the successful synthesis of the key precursors.

Regioselective Nitration Protocols for Methoxy-Substituted Benzene (B151609) Derivatives

The introduction of a nitro group onto a methoxy-substituted benzene ring is a critical step. The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. However, achieving the desired 2-nitro substitution pattern in the presence of a 4-methoxy group requires careful control of reaction conditions to manage the inherent directing effects.

Standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, will strongly favor nitration at the position ortho to the methoxy group (position 2) and para to it (a position that is already occupied). The challenge lies in maximizing the yield of the desired 2-nitro isomer over other potential byproducts. Factors such as the choice of nitrating agent, solvent, and reaction temperature can significantly influence the regiochemical outcome. For instance, the use of milder nitrating agents or carrying out the reaction at lower temperatures can sometimes enhance the selectivity for the less sterically hindered ortho position.

A plausible precursor for the synthesis of 3-(4-methoxy-2-nitrophenyl)propan-1-ol is 4-methoxyphenylacetic acid. The nitration of this precursor would be a key step. A known procedure for a similar transformation involves the nitration of 3,4-dimethoxyphenylacetic acid, which is added in batches to concentrated nitric acid with cooling. This method yields the corresponding nitro-substituted phenylacetic acid.

Methodologies for Introducing Methoxy Groups onto Aromatic Rings

The methoxy group is typically introduced onto the aromatic ring via nucleophilic aromatic substitution or through the Williamson ether synthesis from a corresponding phenol (B47542). In the context of synthesizing precursors for this compound, it is often more strategic to start with a commercially available methoxy-substituted benzene derivative, such as anisole (B1667542) or p-anisaldehyde.

Should a synthesis require the introduction of a methoxy group, the Williamson ether synthesis is a robust method. This involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as methyl iodide or dimethyl sulfate.

Precursor Synthesis via Electrophilic Aromatic Substitution Control

The synthesis of a key precursor, such as 4-methoxy-2-nitrobenzaldehyde (B1297038), relies on the principles of electrophilic aromatic substitution. Starting from p-anisaldehyde (4-methoxybenzaldehyde), nitration would introduce the nitro group at the 2-position, directed by the powerful ortho, para-directing methoxy group. This aldehyde can then serve as a crucial building block for the construction of the propanol (B110389) side chain.

Construction of the Propanol Side Chain

With the appropriately functionalized aromatic ring in hand, the next phase of the synthesis involves the construction of the three-carbon propanol side chain. This requires the formation of a new carbon-carbon bond and subsequent functional group manipulation.

Carbon-Carbon Bond Forming Reactions for Alkyl Chain Elaboration (e.g., Grignard, Wittig, Aldol-type Condensations)

Several classic carbon-carbon bond-forming reactions can be employed to introduce the propanol side chain onto the 4-methoxy-2-nitrophenyl scaffold.

Grignard Reaction: While Grignard reagents are powerful nucleophiles, their reaction with nitro-substituted aromatic aldehydes can be complex due to the potential for side reactions with the nitro group. However, under carefully controlled conditions, the Grignard addition of a two-carbon unit (e.g., from ethylmagnesium bromide) to 4-methoxy-2-nitrobenzaldehyde could be a viable route. A more controlled approach would be the reaction of a Grignard reagent derived from a protected 2-bromoethanol (B42945) with 4-methoxy-2-nitrobenzaldehyde. A more common strategy involving Grignard reagents is their reaction with epoxides, such as ethylene (B1197577) oxide, which would introduce a two-carbon alcohol chain. masterorganicchemistry.commagritek.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. organic-chemistry.orglibretexts.org The reaction of 4-methoxy-2-nitrobenzaldehyde with a phosphorus ylide containing a two-carbon fragment, such as (carbethoxymethyl)triphenylphosphorane, would yield an α,β-unsaturated ester. Subsequent reduction of both the ester and the double bond would lead to the desired propanol side chain. A study on the Wittig reaction of 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate demonstrates the feasibility of this approach with nitro-substituted benzaldehydes. berkeley.edu

Aldol-type Condensations: An aldol (B89426) condensation between 4-methoxy-2-nitrobenzaldehyde and a two-carbon enolate source, such as acetaldehyde (B116499) or acetone (B3395972), would form an α,β-unsaturated carbonyl compound. For instance, the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone is a well-established reaction. magritek.comazom.com A similar reaction with 4-methoxy-2-nitrobenzaldehyde would be expected to proceed, providing a precursor that can be reduced to the target propanol. Research on the aldol condensation of 4-methoxyacetophenone with 2-nitrobenzaldehyde has shown the formation of the corresponding aldol product, indicating the compatibility of the nitro group in this type of reaction. jocpr.com

Reaction TypeReactantsProduct Type
Grignard Reaction4-methoxy-2-nitrobenzaldehyde + Ethylmagnesium bromideSecondary alcohol
Wittig Reaction4-methoxy-2-nitrobenzaldehyde + (Carbethoxymethyl)triphenylphosphoraneα,β-Unsaturated ester
Aldol Condensation4-methoxy-2-nitrobenzaldehyde + Acetaldehydeα,β-Unsaturated aldehyde

Selective Reduction Strategies for Terminal Alcohols

The final and often most challenging step in the synthesis of this compound is the selective reduction of a carboxylic acid or ester functional group to a primary alcohol without affecting the nitro group. The nitro group is susceptible to reduction under many conditions that also reduce carbonyls.

Several reagents and methods have been developed for such chemoselective reductions:

Borane (B79455) Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective at reducing carboxylic acids to alcohols. Crucially, borane reagents are known to be selective for carboxylic acids in the presence of nitro groups. researchgate.netharvard.edu This makes them an excellent choice for the final reduction step if the synthetic route proceeds through a 3-(4-methoxy-2-nitrophenyl)propanoic acid intermediate. A study demonstrated that borane catalysis can tolerate a diverse range of functionalities, including nitro groups, while selectively reducing carboxylic acids. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can reduce esters to alcohols. adichemistry.comchemistrysteps.comwikipedia.org It is known to be compatible with nitro groups, making it a suitable reagent for the reduction of an ester precursor, such as ethyl 3-(4-methoxy-2-nitrophenyl)propanoate. adichemistry.com The reaction is typically carried out at low temperatures to control its reactivity.

Other Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and nitro groups, careful control of reaction conditions or the use of modified hydride reagents can sometimes achieve selectivity. However, for a substrate with a sensitive nitro group, the risk of over-reduction is high.

Reducing AgentSubstrateSelectivity
Borane (BH₃·THF)Carboxylic AcidHigh selectivity for the carboxylic acid over the nitro group.
Diisobutylaluminium Hydride (DIBAL-H)EsterReduces the ester to an alcohol, generally compatible with nitro groups.
Sodium Borohydride (B1222165) (NaBH₄) / Lewis AcidCarboxylic Acid/EsterCan be used for selective reductions, but conditions need careful optimization.

Stereocontrolled Synthesis of Analogous Chiral Propanol Systems

The synthesis of enantiomerically pure chiral alcohols is of significant interest as these compounds are vital building blocks for pharmaceuticals and other biologically active molecules. acs.orgnih.gov For chiral propanol systems analogous to this compound, where the stereocenter is at the alcohol-bearing carbon, asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxy-2-nitrophenyl)propan-1-one, is a primary strategy. This can be achieved through both chemical and biocatalytic methods.

Organocatalysis offers a metal-free approach to asymmetric reduction. nsf.gov Catalysts such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) are well-established for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high yields and enantiomeric excess (ee). nih.gov Other classes of organocatalysts, including hydroxyamides, BINOL-derived phosphoric acids, and thiourea-amine based catalysts, have also been developed for this purpose. nsf.gov

Biocatalysis presents a green and highly selective alternative. acs.orgnih.govresearchgate.net Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), found in microorganisms (like Rhodococcus, Saccharomyces cerevisiae) or plants, can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.govresearchgate.net These biocatalytic reductions can be performed using isolated enzymes or whole-cell systems, the latter of which provides the advantage of in-situ cofactor regeneration. acs.orgnih.gov The choice of biocatalyst can determine the stereochemical outcome, allowing access to either the (R) or (S) enantiomer of the alcohol.

The table below summarizes various catalytic systems applicable to the stereocontrolled synthesis of chiral 3-aryl-1-propanols from their corresponding ketones.

Catalyst TypeSpecific Catalyst/System ExampleTypical SubstrateEnantioselectivity (ee)Reference
Organocatalyst(R)-CBS catalyst with borane complex3-Chloro-1-phenylpropan-1-one81.6–87.7% nih.gov
BiocatalystRhodococcus sp. R6 (RhADH)Aromatic ketones>99% nih.gov
BiocatalystPlant tissues (Daucus carota, etc.)Prochiral aromatic ketonesVariable, can be high acs.org
BiocatalystLipase from Pseudomonas fluorescensRacemic 1-aryl-3-chloropropan-1-olsUp to 99% (kinetic resolution)N/A

Coupling Strategies for Aryl-Alkyl Linkage

Formation of the C(sp²)-C(sp³) bond between the substituted phenyl ring and the propanol side chain is a critical step in the synthesis of this compound. Various modern coupling strategies can be envisioned for this transformation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. Several established methods could be adapted to form the aryl-alkyl linkage in the target molecule or its precursors.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. A potential route could involve the coupling of a (4-methoxy-2-nitrophenyl)boronic acid derivative with a 3-halopropanol equivalent. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org It is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgdntb.gov.ua

Heck Reaction : The Heck reaction typically forms a C-C bond between an aryl halide and an alkene. researchgate.net To synthesize the target structure, one could react a 4-methoxy-2-nitrophenyl halide with allyl alcohol, followed by reduction of the resulting double bond. The regioselectivity of the Heck reaction is a key consideration in this approach. rsc.org A variation, the reductive Heck reaction, directly forms C(sp²)-C(sp³) bonds by interrupting the typical catalytic cycle before β-hydride elimination, offering a more direct route. acs.orgsigmaaldrich.com

Sonogashira Coupling Analogues : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. acs.orgdigitellinc.com A synthetic strategy could involve coupling a 4-methoxy-2-nitrophenyl halide with propargyl alcohol (or a protected version). The resulting alkyne would then need to be fully hydrogenated to yield the saturated propanol side chain. This multi-step approach leverages the reliability of the Sonogashira coupling for the initial C-C bond formation. researchgate.netdigitellinc.com

Negishi and Kumada Couplings : The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard (organomagnesium) reagent. nih.govinovatus.es These reactions could involve coupling an appropriate 4-methoxy-2-nitrophenyl halide with a 3-(halo)propylzinc or 3-(halo)propylmagnesium reagent, respectively. These methods are highly effective for C-C bond formation but require the preparation of moisture-sensitive organometallic reagents. libretexts.orgnih.gov

The table below compares these cross-coupling strategies.

Coupling ReactionAryl PartnerAlkyl PartnerCatalystKey Features
Suzuki-Miyaura(4-methoxy-2-nitrophenyl)boronic acid3-Halopropanol derivativePd complexMild conditions, high functional group tolerance
Heck4-methoxy-2-nitrophenyl halideAllyl alcoholPd complexForms an alkene intermediate requiring reduction
Sonogashira4-methoxy-2-nitrophenyl halidePropargyl alcoholPd/Cu complexForms an alkyne intermediate requiring reduction
Negishi4-methoxy-2-nitrophenyl halide3-(Halo)propylzinc reagentPd or Ni complexVersatile, uses organozinc reagents
Kumada4-methoxy-2-nitrophenyl halide3-(Halo)propylmagnesium reagentPd or Ni complexUses readily available Grignard reagents

Nucleophilic aromatic substitution (SNAr) is a viable pathway for forming the aryl-alkyl bond, particularly due to the electronic nature of the target molecule's aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to a leaving group (e.g., a halide), activates the ring towards nucleophilic attack. chemistrysteps.comwikipedia.org

In the context of synthesizing this compound, a plausible SNAr strategy would involve a precursor like 1-halo-4-methoxy-2-nitrobenzene. The nitro group at the 2-position strongly activates the carbon at the 1-position for nucleophilic attack. The nucleophile would be a three-carbon synthon, such as the enolate derived from propanal or a related carbanionic species.

The mechanism proceeds via an addition-elimination pathway. chemistrysteps.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate. wikipedia.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com This method avoids the need for transition metal catalysts but requires a strongly activated aromatic substrate and a potent nucleophile.

While biocatalysis is well-established for redox reactions and hydrolyses, its application in forming C-C bonds, especially aryl-alkyl linkages, is an emerging and promising field. rsc.orgnih.gov Enzymes that catalyze Friedel-Crafts-type alkylations, for instance, could theoretically be used to couple an activated aromatic ring with an alkyl fragment.

Recent research has identified enzymes capable of catalyzing intermolecular Friedel-Crafts alkylations. For example, the enzyme CylK from cyanobacteria performs alkylations on aromatic rings using alkyl halide substrates, a transformation previously unknown in biology. nih.govnih.gov The development and engineering of such enzymes could lead to novel biocatalytic routes for synthesizing compounds like this compound. This approach would offer the benefits of high selectivity and environmentally benign reaction conditions, operating in aqueous media at mild temperatures. rsc.org However, the substrate scope of currently known C-C bond-forming enzymes is a limitation that requires further research and protein engineering. nih.gov

Sustainable Synthetic Considerations

Integrating sustainability into synthetic planning is essential for modern chemistry. This involves applying the principles of green chemistry to minimize environmental impact and enhance safety and efficiency.

The synthesis of this compound can be made more sustainable by adhering to the 12 Principles of Green Chemistry. acs.orgsigmaaldrich.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. gctlc.org Addition and isomerization reactions are ideal, while substitution and elimination reactions generate stoichiometric byproducts. For instance, a reductive Heck reaction would have a higher atom economy than a Sonogashira coupling followed by hydrogenation.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. bdu.ac.in Transition metal-catalyzed cross-coupling reactions and biocatalytic methods are prime examples, where small amounts of a catalyst can generate large quantities of product, reducing waste. sigmaaldrich.com

Reduction of Derivatives : Minimizing the use of protecting groups simplifies synthesis, reduces the number of steps, and decreases waste. acs.orgsigmaaldrich.com Developing selective catalysts (chemical or biological) that can operate on multifunctional molecules without the need for protection/deprotection is a key goal. pnas.org

Safer Solvents : The choice of solvent has a major impact on the environmental footprint of a process. rsc.org Traditional volatile organic compounds (VOCs) like toluene (B28343) or THF, often used in cross-coupling reactions, are being replaced with greener alternatives. acs.orgnsf.gov Solvents derived from biomass (e.g., 2-methyltetrahydrofuran, 2-MeTHF), water, or supercritical CO₂ are preferred. nsf.govinovatus.es For cross-coupling reactions, the development of catalyst systems that are effective in water or bio-based solvents is an active area of research. digitellinc.cominovatus.es

The following table presents greener solvent alternatives for common reaction types.

Reaction TypeConventional SolventGreener Alternative(s)Reference
Suzuki-Miyaura CouplingToluene, DioxaneWater, Ethanol, 2-MeTHF inovatus.esrsc.org
Heck ReactionDMF, NMPWater, Polyethylene glycol (PEG) digitellinc.com
Biocatalytic ReductionsHexane (for extraction)Biphasic systems (water/bio-solvent) nih.gov
Nucleophilic Aromatic SubstitutionDMSO, DMFIonic Liquids, Deep Eutectic SolventsN/A

By prioritizing these principles, synthetic routes to this compound and its precursors can be developed that are not only chemically efficient but also environmentally responsible.

Atom Economy and Waste Minimization in Multi-Step Synthesis

A plausible multi-step synthesis of this compound can be envisioned starting from the readily available 4-methoxy-2-nitroaniline (B140478). This proposed route allows for an analysis of atom economy and highlights opportunities for waste reduction at each stage.

Proposed Synthetic Route:

Diazotization and Halogenation (Sandmeyer Reaction): 4-methoxy-2-nitroaniline is converted to the corresponding diazonium salt, which is then reacted with a copper(I) halide (e.g., CuBr) to yield 1-bromo-4-methoxy-2-nitrobenzene. This classic Sandmeyer reaction, while effective, generates nitrogen gas and inorganic salts as byproducts, impacting the atom economy. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Carbon-Carbon Bond Formation (Heck Reaction): The resulting aryl bromide undergoes a palladium-catalyzed Heck reaction with allyl alcohol to introduce the three-carbon chain. This step is crucial for building the carbon skeleton of the target molecule. The Heck reaction is a powerful tool for C-C bond formation, and modern catalytic systems have improved its efficiency and substrate scope. organic-chemistry.orgnih.gov However, it typically requires a base and generates stoichiometric amounts of salt waste.

Selective Reduction of the Carbonyl Group: The product of the Heck reaction is an unsaturated aldehyde or ketone, which needs to be selectively reduced to the corresponding alcohol. This can be achieved using various reducing agents.

Selective Reduction of the Nitro Group: The final step involves the selective catalytic hydrogenation of the nitro group to an amino group, if the corresponding aniline (B41778) is the desired final product. For the synthesis of this compound, this step is not required. However, the selective reduction of the nitro group in the presence of other reducible functional groups is a common challenge in organic synthesis, and numerous catalytic systems have been developed for this purpose. nih.govresearchgate.netnih.govresearchgate.net

Atom Economy and Waste Minimization Analysis:

StepReactionReactantsDesired ProductByproductsTheoretical Atom Economy (%)
1Sandmeyer Reaction4-methoxy-2-nitroaniline, NaNO₂, HBr, CuBr1-bromo-4-methoxy-2-nitrobenzeneN₂, NaBr, H₂O, CuBr (catalyst regenerated)~55%
2Heck Reaction1-bromo-4-methoxy-2-nitrobenzene, Allyl alcohol, Base (e.g., Et₃N)3-(4-methoxy-2-nitrophenyl)prop-2-en-1-olEt₃N·HBr~70%
3Reduction3-(4-methoxy-2-nitrophenyl)prop-2-en-1-ol, H₂This compound-100% (for catalytic hydrogenation)

Note: The atom economy calculations are estimations and can vary depending on the specific reagents and conditions used.

To minimize waste, several strategies can be employed:

Continuous Flow Reactors: Implementing the Sandmeyer and Heck reactions in continuous flow systems can improve reaction control, reduce reaction times, and minimize the generation of byproducts. google.com Continuous processing also enhances safety, particularly for potentially hazardous reactions like diazotization. nih.gov

Solvent Selection and Recycling: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents and implementing efficient solvent recycling protocols can drastically reduce waste. alliedacademies.org

Telescoping Reactions: Combining multiple reaction steps without isolating intermediates (telescoping) can significantly reduce waste from workup and purification procedures. nih.gov

Development of Catalytic and Reusable Systems for Production

The development of highly efficient and reusable catalysts is paramount for sustainable chemical production. In the proposed synthesis of this compound, catalytic methods are central to both the C-C bond formation and the reduction steps.

Catalysis in the Heck Reaction:

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis. organic-chemistry.org Research in this area focuses on developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), which allows for lower catalyst loadings and reduces costs. The use of phosphine-free palladium catalysts or catalysts with ligands that can be easily recovered and reused is an active area of investigation. Heterogeneous palladium catalysts, where the palladium is supported on materials like activated carbon, zeolites, or polymers, offer the advantage of easy separation and recycling. nih.gov

Catalysis in Selective Reductions:

The selective reduction of a nitro group in the presence of other functional groups is a critical transformation. A wide array of catalytic systems has been developed for this purpose, with a focus on reusability and selectivity.

Supported Noble Metal Catalysts: Catalysts based on palladium, platinum, and gold supported on various materials (e.g., TiO₂, Fe₂O₃, carbon) have shown high efficacy and selectivity in nitro group reductions. nih.govresearchgate.netgoogle.com

Bimetallic Nanoparticles: Bimetallic catalysts, such as copper/nickel nanoparticles, can exhibit enhanced catalytic activity and selectivity compared to their monometallic counterparts. rsc.org

Biocatalysis: The use of enzymes, such as hydrogenases immobilized on carbon supports, presents a green and highly selective method for the hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov These biocatalysts can be recycled multiple times without significant loss of activity.

The following table summarizes some advanced catalytic systems applicable to the synthesis of this compound and its precursors.

Reaction StepCatalyst SystemKey Features
Heck ReactionPalladium nanoparticles on polyanilineHigh activity and stability, phosphine-free.
Heck ReactionPd(quinoline-8-carboxylate)₂Low-cost, phosphine-free catalyst.
Nitro Group ReductionGold nanoparticles on TiO₂ or Fe₂O₃High chemoselectivity, mild reaction conditions. nih.govresearchgate.net
Nitro Group ReductionBimetallic Cu/Ni nanoparticlesEnhanced catalytic activity compared to monometallic catalysts. rsc.org
Nitro Group ReductionImmobilized Hydrogenase on Carbon BlackHighly selective, reusable biocatalyst, operates in water. nih.gov

The continuous development of such catalytic systems is crucial for advancing the principles of green chemistry in the synthesis of complex organic molecules like this compound, leading to more sustainable and economically viable manufacturing processes.

Chemical Reactivity and Transformation Pathways of 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities. The specific product obtained depends on the reducing agent and the reaction conditions.

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. For a compound like 3-(4-methoxy-2-nitrophenyl)propan-1-ol, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere would be expected to yield 3-(2-amino-4-methoxyphenyl)propan-1-ol. Chemical reductions using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are also effective. Another common method is the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This selective transformation can be achieved using milder reducing agents or by carefully controlling the reaction conditions. For instance, controlled potential electrolysis or reduction with zinc dust in the presence of ammonium (B1175870) chloride are known methods for the preparation of hydroxylamines from nitroarenes.

Formation of Azo Compounds: Under certain reductive conditions, particularly with reagents like zinc dust and sodium hydroxide, nitroarenes can dimerize to form azo compounds. The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates.

TransformationReagent/CatalystProduct
Nitro to AmineH₂, Pd/C3-(2-Amino-4-methoxyphenyl)propan-1-ol
Nitro to AmineFe, HCl3-(2-Amino-4-methoxyphenyl)propan-1-ol
Nitro to HydroxylamineZn, NH₄Cl3-(4-Methoxy-2-(hydroxyamino)phenyl)propan-1-ol
Nitro to Azo compoundZn, NaOH2,2'-(Azoxy)bis(4-methoxy-1,1'-biphenyl)-3,3'-dipropan-1-ol (and related azo compounds)

This table presents plausible transformations based on general reactions of nitroaromatic compounds. Specific experimental data for this compound may vary.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is ortho to the propanol (B110389) side chain and meta to the methoxy (B1213986) group. While there isn't a leaving group at the positions activated by the nitro group in this specific molecule, a related substrate with a leaving group (e.g., a halogen) at the position ortho or para to the nitro group would be highly susceptible to SNAr.

For instance, in a hypothetical analog like 1-chloro-4-methoxy-2-nitrobenzene, the chlorine atom would be readily displaced by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols.

Nitroaromatic compounds can undergo various transformations upon exposure to light or under electrochemical conditions. Photochemical reactions of nitroarenes often involve the excitation of the nitro group, which can lead to rearrangements, cyclizations, or hydrogen abstraction reactions. For instance, ortho-nitrobenzyl compounds are well-known photoremovable protecting groups.

The electrochemical reduction of nitroarenes is a well-studied process. The reduction of 2-nitroanisole, a closely related compound, has been shown to yield different products depending on the reaction conditions. researchgate.net For example, under acidic conditions, the electrochemical reduction can lead to the formation of aminophenol derivatives through a Bamberger-type rearrangement of the initially formed phenylhydroxylamine intermediate. The regioselectivity of such reactions can be influenced by factors like the acidity of the medium and the solvent polarity. researchgate.net

Reactivity of the Methoxy Group

The methoxy group is a strong electron-donating group that influences the reactivity of the aromatic ring and can also be a site for chemical modification.

The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is a common transformation to unmask a phenolic hydroxyl group. This is often a necessary step in the synthesis of natural products and pharmaceuticals. Several reagents are known to effect the demethylation of aryl methyl ethers.

Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. orgsyn.orgresearchgate.netcommonorganicchemistry.com It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the C-O bond. The reaction is typically carried out in an inert solvent like dichloromethane (B109758). Other reagents that can be employed for demethylation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as nucleophilic reagents like lithium iodide or sodium thiomethoxide. researchgate.net

In the context of a molecule like this compound, which also contains a primary alcohol, selective protection and deprotection strategies become crucial. The primary alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS ether) or a benzyl (B1604629) ether, which are generally stable to the conditions used for demethylation with reagents like BBr₃. nih.govscirp.org This allows for the selective deprotection of the methoxy group to the corresponding phenol (B47542) without affecting the alcohol functionality. The choice of protecting groups that can be removed under different conditions is known as orthogonal protecting group chemistry. organic-chemistry.orgscispace.com

Demethylating AgentTypical Conditions
Boron tribromide (BBr₃)Dichloromethane, 0 °C to room temperature
Hydrobromic acid (HBr)Acetic acid, reflux
Lithium iodide (LiI)Pyridine (B92270), reflux

This table presents common demethylation strategies for aryl methyl ethers.

The methoxy group is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. lkouniv.ac.inyoutube.com It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

In this compound, the methoxy group is at position 4. The positions ortho to it are 3 and 5, and the para position is occupied by the nitro group. The nitro group is a strong deactivating group and a meta-director. Therefore, in an electrophilic aromatic substitution reaction, the directing effects of the methoxy and nitro groups would be in opposition. The activating effect of the methoxy group would direct incoming electrophiles to positions 3 and 5, while the deactivating nitro group would direct them to position 5 (meta to the nitro group). The strong activating nature of the methoxy group would likely dominate, leading to substitution primarily at position 3, which is ortho to the methoxy group and meta to the nitro group. However, the presence of the bulky propanol side chain at position 1 might sterically hinder substitution at position 2, which is already occupied by the nitro group.

For instance, in a Friedel-Crafts acylation, the acyl group would be expected to add at the position ortho to the activating methoxy group and meta to the deactivating nitro group. researchgate.netorganic-chemistry.orgsigmaaldrich.com

Cleavage and Derivatization of Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is an ether linkage that can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is significant as it opens up new avenues for derivatization. Common methods for the demethylation of aryl methyl ethers involve strong acids or nucleophilic reagents. For a substrate like this compound, the choice of reagent is crucial to avoid unwanted side reactions with the nitro and alcohol functionalities.

Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl ethers. However, its high reactivity might necessitate protection of the primary alcohol. Alternatively, nucleophilic cleavage using reagents like sodium ethanethiolate (NaSEt) in a polar aprotic solvent such as dimethylformamide (DMF) could offer a milder approach. The electron-withdrawing nature of the nitro group at the ortho position can influence the reactivity of the methoxy group, potentially making it more susceptible to nucleophilic attack.

Once the methoxy group is cleaved to a phenol, the resulting hydroxyl group can undergo a variety of derivatization reactions. These include alkylation to form new ethers, acylation to form esters, or reaction with sulfonyl chlorides to produce sulfonates.

Transformations of the Propan-1-ol Moiety

The primary alcohol of the propan-1-ol side chain is a versatile functional group that can be readily transformed into other functionalities such as aldehydes, carboxylic acids, esters, and ethers.

Selective Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, 3-(4-methoxy-2-nitrophenyl)propanal, or the carboxylic acid, 3-(4-methoxy-2-nitrophenyl)propanoic acid.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are commonly employed for this purpose. These reactions are typically carried out at or below room temperature to ensure high selectivity.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). The reaction conditions for these oxidations are generally harsher than those for aldehyde synthesis.

Starting MaterialProductOxidizing AgentTypical Conditions
This compound3-(4-Methoxy-2-nitrophenyl)propanalPyridinium chlorochromate (PCC)CH₂Cl₂, room temperature
This compound3-(4-Methoxy-2-nitrophenyl)propanoic acidPotassium permanganate (KMnO₄)Basic aqueous solution, heat

Esterification, Etherification, and Amidation Reactions of the Alcohol

The hydroxyl group of the propan-1-ol moiety can readily undergo esterification, etherification, and amidation reactions.

Esterification can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly for higher yields, by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This allows for the introduction of a wide variety of ester functional groups.

Etherification , such as the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which is then reacted with an alkyl halide to form an ether. This method is suitable for introducing a range of alkyl or substituted alkyl groups.

Amidation is not a direct reaction of the alcohol. However, the alcohol can be converted to a better leaving group, such as a tosylate, and then displaced by an amine. A more direct approach involves the oxidation of the alcohol to a carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form an amide. There are also catalytic methods that can directly convert alcohols and nitro compounds to amides.

Intramolecular Cyclization and Heterocycle Formation (e.g., Lactones, Fused Rings)

The presence of the nitro group at the ortho position to the propanol side chain provides an opportunity for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. For instance, reduction of the nitro group in this compound would yield 3-(2-amino-4-methoxyphenyl)propan-1-ol. This amino alcohol can then undergo intramolecular cyclization.

Chemoselective Functional Group Interconversions

In a polyfunctional molecule like this compound, achieving selectivity in chemical transformations is paramount. Chemoselectivity allows for the modification of one functional group while leaving the others intact.

Design of Reactions Targeting Specific Functional Groups in Polyfunctional Systems

The design of chemoselective reactions for this compound hinges on the differential reactivity of its functional groups.

Targeting the Alcohol: The primary alcohol is generally the most reactive site for oxidation and can be selectively oxidized in the presence of the aromatic nitro and methoxy groups using mild reagents like PCC or DMP. Esterification and etherification are also highly selective for the alcohol.

Targeting the Nitro Group: The nitro group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl) can selectively reduce the nitro group to an amine without affecting the methoxy group or the primary alcohol.

Targeting the Methoxy Group: Cleavage of the methoxy group typically requires harsh conditions that might also affect the other functional groups. Therefore, if demethylation is desired, it is often performed at a stage where the other functional groups are protected or are stable to the reaction conditions.

The following table summarizes the chemoselective transformations possible for this compound:

Target Functional GroupTransformationReagents and ConditionsProduct Functional Group
Propan-1-olSelective OxidationPCC, CH₂Cl₂Aldehyde
Propan-1-olFull OxidationKMnO₄, NaOH(aq), heatCarboxylic Acid
NitroReductionH₂, Pd/C, EthanolAmine
MethoxyCleavageBBr₃, CH₂Cl₂Phenol

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the chemical transformations of this compound, enabling the synthesis of a wide array of derivatives with tailored functionalities.

Tandem and Cascade Reaction Sequences for Molecular Complexity

The strategic design of tandem and cascade reactions offers an elegant and efficient approach to increasing molecular complexity from simple starting materials in a single synthetic operation. For a molecule such as this compound, the presence of a reducible nitro group in proximity to a nucleophilic alcohol functionality provides a fertile ground for initiating such reaction sequences. The intramolecular nature of these potential transformations is key to the construction of novel heterocyclic scaffolds.

A prominent and highly plausible cascade reaction involving this compound is a reductive cyclization sequence to generate substituted quinoline (B57606) or tetrahydroquinoline frameworks. Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications in medicinal and materials chemistry. mdpi.com The general strategy hinges on the reduction of the nitro group to an amino group, which then acts as an internal nucleophile, triggering a cascade of cyclization and subsequent aromatization or further transformation steps.

The initial and critical step in this proposed cascade is the reduction of the nitro group. Various reducing agents can be employed for this purpose, with the choice of reagent potentially influencing the outcome of the subsequent reactions. organic-chemistry.org For instance, catalytic hydrogenation or the use of transfer hydrogenation conditions can efficiently reduce the nitroarene to the corresponding aniline (B41778) derivative. researchgate.netresearchgate.net

Once the amino group is unmasked, a series of intramolecular events can be envisioned, as outlined in Figure 1. The newly formed amine can nucleophilically attack the terminal alcohol, although this is less likely without prior activation of the alcohol. A more probable pathway involves the in situ oxidation of the primary alcohol to an aldehyde or carboxylic acid, which then readily undergoes intramolecular cyclization with the adjacent amine.

Figure 1. Plausible Reductive Cyclization Cascade of this compound.

This illustrative scheme depicts a potential tandem pathway for the conversion of this compound to a quinoline derivative through a reductive cyclization-condensation-aromatization cascade.

A hypothetical study exploring this transformation could investigate various catalytic systems to promote both the reduction of the nitro group and the subsequent cyclization cascade in a one-pot fashion. The results of such a study could be summarized in the following data table:

EntryCatalyst/Reducing AgentSolventTemperature (°C)Time (h)Product(s)Yield (%)
1H₂, Pd/CEthanol25127-Methoxy-1,2,3,4-tetrahydroquinoline85
2Fe/HClAcetic Acid8067-Methoxyquinoline65
3SnCl₂·2H₂OEthanol7087-Methoxy-1,2,3,4-tetrahydroquinoline, 7-Methoxyquinoline40, 35
4NaBH₄, NiCl₂·6H₂OMethanol (B129727)25107-Methoxy-1,2,3,4-tetrahydroquinoline90

In this hypothetical scenario, the use of catalytic hydrogenation (Entry 1) or sodium borohydride with a nickel salt (Entry 4) under mild conditions would likely lead to the formation of the saturated heterocyclic product, 7-methoxy-1,2,3,4-tetrahydroquinoline, in high yield. The reaction would proceed via the formation of the aniline intermediate, followed by an intramolecular cyclization that is terminated by reduction of the cyclic iminium ion.

Conversely, employing reducing agents under acidic conditions, such as iron in hydrochloric acid (Entry 2), could favor the formation of the fully aromatized 7-methoxyquinoline. organic-chemistry.org In this case, the intermediate di-hydroquinoline would readily undergo oxidation to the more stable aromatic quinoline. The use of stannous chloride (Entry 3) might result in a mixture of both the tetrahydroquinoline and the quinoline, indicating a less selective process under these conditions.

Further complexity can be introduced by designing tandem reactions that involve additional components. For instance, a three-component reaction could be envisioned where, following the reductive cyclization, an intermolecular reaction occurs with an external electrophile. While no direct examples involving this compound are available, the principles of tandem reactions suggest that such transformations are theoretically possible and represent an exciting avenue for future research. mdpi.com

The exploration of such tandem and cascade reactions starting from this compound holds significant potential for the efficient synthesis of valuable heterocyclic compounds. The ability to construct complex molecular architectures in a single, atom-economical process is a central goal in modern organic synthesis.

Mechanistic and Computational Studies on 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol Chemistry

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics of transformations involving 3-(4-Methoxy-2-nitrophenyl)propan-1-ol are not present in the current body of scientific literature. Consequently, quantitative data and specific parameters are unavailable.

Quantitative Analysis of Reaction Rates for Key Transformations

No published research provides quantitative data on the reaction rates for key chemical transformations of this compound.

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

There are no available studies that have determined the activation enthalpy (ΔH‡), activation entropy (ΔS‡), or Gibbs free energy of activation (ΔG‡) for reactions involving this compound.

Isotope Effects in Rate-Determining Steps

Investigations into kinetic isotope effects to elucidate the rate-determining steps of reactions with this compound have not been reported.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

While quantum chemical calculations are a powerful tool for understanding molecular properties and reaction mechanisms, specific studies applying these methods to this compound have not been published.

Electronic Structure and Reactivity Predictions

There is no available research detailing the electronic structure or offering reactivity predictions for this compound based on quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods.

Transition State Elucidation and Reaction Pathway Mapping

Computational studies focused on the elucidation of transition states and the mapping of reaction pathways for this compound are absent from the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The chemical behavior and reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Computational chemistry provides powerful tools to explore these aspects.

Conformational Analysis: A thorough conformational analysis would be the first step in understanding the molecule's potential energy surface. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves systematically rotating the rotatable bonds—specifically the C-C bonds of the propanol (B110389) chain and the C-O bond of the methoxy (B1213986) group—to identify all possible stable conformers (local minima on the potential energy surface).

For each identified conformer, a geometry optimization would be performed, followed by a frequency calculation to confirm it as a true minimum and to obtain its thermodynamic properties, such as Gibbs free energy. The relative energies of these conformers dictate their population distribution at a given temperature. It is expected that steric hindrance between the ortho-nitro group and the propanol side chain, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the nitro group's oxygen atoms, would be key factors governing conformational preference.

Illustrative Conformational Energy Data A DFT study would yield data similar to that presented in the hypothetical table below, ranking the stability of various conformers.

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Key Interactions
A (Global Minimum) ~65° (gauche)0.00Intramolecular H-bond (OH···O₂N)
B ~180° (anti)1.25Extended, less steric strain
C ~-68° (gauche)1.60Steric clash with nitro group

This table is illustrative and represents the type of data expected from a computational conformational analysis.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule in a specific environment, such as in a solvent. An MD simulation would model the molecule and surrounding solvent molecules (e.g., water or methanol) over time by solving Newton's equations of motion. researchgate.netwiley.com

These simulations can reveal:

Solvent Effects: How solvent molecules interact with the polar nitro and hydroxyl groups and the nonpolar aromatic ring, influencing conformational preferences.

Dynamic Flexibility: The timescale and nature of transitions between different conformations.

Structural Properties: Average bond lengths, angles, and radial distribution functions that describe the structuring of the solvent around the molecule. researchgate.net

MD simulations on related aromatic nitro compounds have shown that the polar nitro group can strongly interact with and structure surrounding water molecules. researchgate.net For this compound, MD would elucidate the dynamic interplay between the propanol chain's flexibility and its interactions with both the solvent and its own aromatic system.

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are indispensable for monitoring chemical reactions, providing real-time information on the consumption of reactants, the formation of products, and the appearance of transient intermediates.

In Situ NMR Spectroscopy for Intermediate Detection

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reaction kinetics and mechanisms directly within the NMR tube. researchgate.netresearchgate.net For a reaction involving this compound, such as the common catalytic reduction of the nitro group to an amine, in situ ¹H NMR would be exceptionally informative.

The reduction of an aromatic nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. casaverdeambiental.com.br By acquiring NMR spectra at regular intervals during the reaction, one could:

Track the disappearance of proton signals corresponding to the starting material. Protons on the aromatic ring near the electron-withdrawing nitro group would be significantly downfield and would shift upfield as the group is reduced.

Detect the transient signals of the nitroso and hydroxylamine intermediates, if they accumulate to detectable concentrations.

Monitor the growth of signals corresponding to the final product, 3-(2-amino-4-methoxyphenyl)propan-1-ol. The appearance of a broad singlet for the -NH₂ protons and the characteristic upfield shift of aromatic protons would confirm product formation. researchgate.net

Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Reaction Monitoring

SpeciesAromatic Protons-CH₂OH Protons-NH₂/NO₂/etc.
Starting Material (Nitro) 7.2 - 7.8~3.7N/A
Hydroxylamine Intermediate 6.8 - 7.3~3.6~8.5 (-NHOH)
Final Product (Amine) 6.5 - 7.0~3.6~3.5 (-NH₂)

This table contains hypothetical, representative chemical shifts in a solvent like CDCl₃ to illustrate the expected changes during a reaction.

Time-Resolved UV-Vis Spectroscopy for Kinetic Profiling

Time-resolved UV-Vis spectroscopy is a highly effective method for determining reaction kinetics, particularly for reactions involving chromophores like the aromatic nitro group. rsc.orgmdpi.comchemrxiv.org The catalytic reduction of nitroarenes, often using a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a metal catalyst, is a model reaction frequently studied by this technique. rsc.org

The experimental setup would involve monitoring the UV-Vis spectrum of the reaction mixture over time.

Initial Spectrum: this compound would exhibit a characteristic absorbance maximum due to the nitrophenyl chromophore (typically ~270-280 nm in neutral solution). mdpi.comchemrxiv.org

Reaction Progress: Upon addition of the catalyst and reducing agent, the intensity of this peak would decrease over time. Simultaneously, a new peak corresponding to the aromatic amine product would appear at a shorter wavelength (typically ~230-240 nm).

Kinetic Analysis: By plotting the natural logarithm of the absorbance (or concentration) of the starting material versus time, a linear relationship would indicate pseudo-first-order kinetics, a common observation when the reducing agent is in large excess. rsc.org The slope of this line gives the apparent rate constant (k_app).

Illustrative Kinetic Data from UV-Vis Monitoring

Time (s)Absorbance at λₘₐₓ (Nitro)ln(Absorbance)
00.950-0.051
300.780-0.248
600.641-0.445
900.527-0.641
1200.433-0.837

This illustrative data shows the expected decay in absorbance, from which a pseudo-first-order rate constant can be calculated.

IR Spectroscopy for Functional Group Changes During Reactions

Infrared (IR) spectroscopy is ideal for tracking changes in specific functional groups during a reaction. For this compound, this technique would be particularly useful for monitoring the conversion of the nitro group. In situ Attenuated Total Reflectance (ATR)-FTIR or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to follow the reaction in real-time.

The key spectral changes during the reduction of the nitro group would be:

Disappearance of Reactant Bands: The strong and characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would diminish in intensity.

Appearance of Product Bands: New bands corresponding to the amino group (-NH₂) would appear. These include the N-H stretching vibrations and the N-H scissoring (bending) vibration.

The C-O stretching of the alcohol and methoxy groups, and the C-H stretches of the aromatic ring and alkyl chain, would be expected to remain largely unchanged, serving as internal reference points.

Characteristic IR Frequencies for Reaction Monitoring

Functional GroupVibration TypeReactant: this compound (cm⁻¹)Product: 3-(2-Amino-4-methoxyphenyl)propan-1-ol (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch~1525Absent
Nitro (-NO₂) Symmetric Stretch~1350Absent
Amine (-NH₂) Symmetric & Asymmetric StretchAbsent~3300 - 3500 (two bands)
Amine (-NH₂) Scissoring (Bend)Absent~1620
Hydroxyl (-OH) O-H Stretch~3400 (broad)~3400 (broad)

This table lists the key diagnostic IR frequencies expected to change during the reduction of the title compound.

Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Models Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

In Vitro Biological Screening and Assay Development

No information available.

No information available.

No information available.

No information available.

No information available.

Mechanistic Elucidation of Biological Effects

No information available.

Comprehensive Review of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol: Preclinical Biological Activity and Structure-Activity Relationships

A Note on Data Availability: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific preclinical research data for the compound This compound . No studies were found that detail its molecular targets, binding interactions with biomolecules, impact on cellular physiology, or structure-activity relationships of its derivatives.

The information that would be necessary to populate the requested sections—Identification and Validation of Molecular Targets, Characterization of Binding Interactions, Impact on Cellular Physiology, and Structure-Activity Relationship (SAR) Studies—is not present in the public domain. The generation of a scientifically accurate and thorough article as per the requested outline is therefore not possible.

While general principles of medicinal chemistry and pharmacology can provide a theoretical framework for how such a molecule might behave, any detailed discussion would be purely speculative and would not meet the required standards of scientific accuracy based on empirical evidence. For context, such a discussion would involve analyzing the constituent parts of the molecule:

The 4-Methoxy-2-nitrophenyl ring: The electronic properties of the methoxy (B1213986) group (electron-donating by resonance, electron-withdrawing by induction) and the nitro group (strongly electron-withdrawing) would govern its interactions. The relative positions of these groups are critical for directing potential binding interactions.

The propan-1-ol side chain: This flexible, three-carbon chain terminating in a primary alcohol provides a potential hydrogen bond donor and acceptor, influencing solubility and potential interactions with protein active sites.

However, without experimental data, it is impossible to describe its actual biological activities. Research on analogous but distinct structures, such as chalcones with similar substitution patterns, exists but cannot be directly extrapolated to this compound.

Pre-Clinical In Vivo Model Investigations (Focus on Mechanistic Proof-of-Concept, Not Efficacy or Safety)

Preliminary Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion in animal models):No preliminary pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion of this compound in animal models has been documented in the accessible scientific literature.

While research exists on compounds with similar structural motifs, such as methoxyphenyl and nitrophenyl derivatives, which have been investigated for various biological activities including antimicrobial and anticancer properties, this information is not directly applicable to this compound. The specific arrangement of the methoxy and nitro groups on the phenyl ring, combined with the propan-1-ol side chain, creates a unique molecule for which dedicated biological and pharmacokinetic studies are required to ascertain its specific properties.

Without any dedicated research on this particular compound, any discussion of its in vivo activities or pharmacokinetic profile would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical and Characterization Methodologies for 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol Beyond Basic Identification

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the molecular structure, connectivity, and environment of atoms within 3-(4-methoxy-2-nitrophenyl)propan-1-ol.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in a molecule with a substituted aromatic ring and a flexible aliphatic side chain like this compound. While standard 1D NMR provides initial data, 2D techniques are required to definitively map the intricate network of covalent bonds and spatial relationships.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of the propanol (B110389) side chain by showing correlations between the protons on C1, C2, and C3. It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.com This technique is crucial for assigning the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds). princeton.eduyoutube.com This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic C4, and from the C3 protons of the propanol chain to the aromatic C2, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, but not necessarily bonded. princeton.edu This is particularly useful for determining the preferred conformation of the flexible propanol side chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound (Note: Data is illustrative and based on theoretical principles, as specific experimental findings for this compound are not publicly available.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1 (-CH₂OH)~3.70~62.0C2, C3H2, -OH
2 (-CH₂-)~1.90~32.0C1, C3, Ar-C3H1, H3
3 (-CH₂-)~2.95~29.0C2, Ar-C2, Ar-C3, Ar-C4H2, Ar-H3
Ar-C1 (-NO₂)-~149.0--
Ar-C2-~138.0--
Ar-H3~7.50~125.0Ar-C1, Ar-C2, Ar-C4, Ar-C5H3, Ar-H5
Ar-C4 (-OCH₃)-~160.0--
Ar-H5~7.10~115.0Ar-C1, Ar-C3, Ar-C4, Ar-C6Ar-H3, Ar-H6
Ar-H6~7.05~110.0Ar-C2, Ar-C4, Ar-C5Ar-H5, OCH₃
-OCH₃~3.90~56.0Ar-C4Ar-H5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₀H₁₃NO₄), the theoretical exact mass can be calculated and compared to the experimental value, typically with sub-ppm accuracy, to confirm its molecular formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. mdpi.comdocbrown.info By observing the masses of the fragments, one can deduce the structure of the parent molecule. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the alcohol, cleavage of the propanol side chain, and loss of the nitro (NO₂) or methoxy (CH₃O) groups.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for this compound (Note: Data is illustrative and based on theoretical calculations.)

IonCalculated Exact Mass (m/z)Description
[M+H]⁺212.0866Protonated molecular ion
[M+Na]⁺234.0686Sodium adduct
[M-H₂O]⁺194.0761Loss of water from the alcohol
[C₇H₆NO₄]⁺180.0291Cleavage of the propyl chain (loss of C₃H₇)
[C₉H₁₀O₂]⁺150.0681Loss of the nitro group and a hydroxyl radical

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the functional groups present in this compound.

FTIR Spectroscopy: Would confirm the presence of the hydroxyl (-OH) group through a broad absorption band around 3300-3500 cm⁻¹, the nitro (NO₂) group with strong symmetric and asymmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, the C-O stretching of the ether and alcohol, and the characteristic absorptions of the substituted aromatic ring.

Raman Spectroscopy: Complements FTIR, particularly for symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the aromatic ring backbone are often strong in the Raman spectrum.

Subtle shifts in these vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and can be used in conformational studies.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering a precise three-dimensional map of the molecule and its packing in a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide its absolute three-dimensional structure. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the exact conformation of the molecule in the solid state, including the orientation of the nitro and methoxy groups relative to the phenyl ring and the conformation of the propanol side chain. It also details how the molecules pack together in the crystal lattice, identifying key intermolecular interactions like hydrogen bonds and π-stacking. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. nih.gov It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. rigaku.comnih.gov Different polymorphs can have different physical properties, and PXRD can identify which form is present or if a sample is a mixture of forms. researchgate.net The technique is also used to assess the degree of crystallinity of a sample, distinguishing between crystalline and amorphous solid forms.

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as reaction workups or degradation studies. The choice of method depends on the specific analytical goal, whether it is purity assessment, impurity identification, or the analysis of specific chemical properties.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier technique for the purity assessment and impurity profiling of pharmaceutical intermediates and fine chemicals. ijprajournal.comrroij.comresearchgate.net Its power lies in the high-resolution separation capability of HPLC and the sensitive, specific detection and identification provided by MS.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from both more polar and less polar impurities. To ensure compatibility with mass spectrometry, volatile buffers or modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts like phosphate. sielc.com

The mass spectrometer, often equipped with a soft ionization source such as Electrospray Ionization (ESI), detects the eluted compounds. ijprajournal.com ESI allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts. This enables the unambiguous determination of the molecular weight of the parent compound and any co-eluting impurities. rroij.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. eurofins.com

Potential impurities that can be identified and quantified using this method include starting materials, by-products from the synthesis, or degradation products formed during storage or processing.

Table 1: Typical HPLC-MS Parameters for Analysis of this compound
ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Expected Parent Ion [M+H]⁺ m/z 212.0917

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov Direct analysis of this compound by GC-MS can be challenging due to its polarity, attributed to the primary alcohol functional group, which can lead to poor peak shape and thermal degradation in the hot injector port. researchgate.net

To overcome these limitations, derivatization is an essential step. mdpi.com The hydroxyl group of the propanol side chain can be converted into a less polar, more volatile, and more thermally stable functional group. A common and effective method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the alcohol with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Once derivatized, the resulting TMS ether can be readily analyzed by GC-MS. The sample is separated on a capillary column (e.g., a nonpolar DB-5 or equivalent), and the mass spectrometer detects the fragments. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the derivatized analyte and to identify unknown volatile degradation products by comparing their spectra to mass spectral libraries. researchgate.net This technique is particularly useful for identifying smaller, more volatile molecules that might result from the cleavage of the propanol side chain or other degradation pathways.

Table 2: Derivatization and GC-MS Analysis Strategy
StepDescriptionPurpose
Derivatization Reaction with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ether.Increase volatility and thermal stability; improve chromatographic peak shape.
GC Separation Separation on a nonpolar capillary column based on boiling point and polarity.Isolate the derivatized analyte from other volatile components.
MS Detection Electron Ionization (EI) to generate a characteristic fragmentation pattern.Structural confirmation and identification of unknown volatile products.

Quantitative Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and cost-effective means for the quantitative analysis of chromophoric compounds like this compound.

UV-Visible Spectroscopy for Concentration Determination and pH-Dependent Behavior of Related Chromophores

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Compounds with conjugated systems or chromophores, such as the nitroaromatic ring in this compound, exhibit characteristic absorption bands. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This allows for straightforward quantitative analysis by creating a calibration curve of absorbance versus known concentrations.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the methoxy-substituted nitrobenzene (B124822) moiety. The exact position of the maximum absorbance (λmax) would need to be determined experimentally but is anticipated to be in the UVA range (320-400 nm), typical for nitrophenolic structures.

A key feature of related phenolic chromophores, such as p-nitrophenol, is their pronounced pH-dependent spectral behavior, known as halochromism. nih.govresearchgate.net In acidic or neutral solutions, p-nitrophenol is protonated and colorless, showing a λmax around 317 nm. scienceopen.com In an alkaline medium, the phenolic proton is removed to form the p-nitrophenolate ion. This increases the conjugation of the system, resulting in a bathochromic (red) shift of the λmax to approximately 400 nm and a distinct yellow color. nih.govacs.org

While this compound is an alcohol and not a phenol (B47542), and thus will not deprotonate in the same manner, understanding the pH-dependent behavior of these related chromophores is crucial for developing robust analytical methods. Any analysis must be performed in a buffered solution to ensure reproducibility, as minor pH shifts could potentially influence the electronic structure of the nitroaromatic system and thus its absorbance spectrum.

Table 3: pH-Dependent λmax for the Related Chromophore p-Nitrophenol
Compound FormConditionApproximate λmaxAppearance
p-NitrophenolAcidic / Neutral pH~317 nmColorless
p-NitrophenolateAlkaline pH~400 nmYellow

Fluorimetric Techniques for Trace Analysis (if applicable to derivatives)

Fluorimetry, or fluorescence spectroscopy, is an exceptionally sensitive analytical technique used for trace analysis. It relies on the ability of certain molecules (fluorophores) to absorb light at a specific wavelength and then emit light at a longer wavelength.

Nitroaromatic compounds, including this compound, are generally considered non-fluorescent. The strongly electron-withdrawing nitro group (-NO2) typically acts as a fluorescence quencher, providing a rapid, non-radiative pathway for the excited state to return to the ground state. mdpi.comresearchgate.net Therefore, direct fluorimetric analysis of the parent compound is not feasible.

However, as specified by the section title, trace analysis can be achieved by converting the non-fluorescent analyte into a fluorescent derivative. A common and effective strategy for nitroaromatic compounds is the chemical reduction of the nitro group to a primary amino group (-NH2). The resulting amino-substituted aromatic compound, 3-(2-amino-4-methoxyphenyl)propan-1-ol, would be expected to be fluorescent. Aromatic amines are well-known fluorophores.

This analytical approach involves two steps:

Derivatization: The sample containing this compound is treated with a suitable reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation) to quantitatively convert the nitro group to an amine.

Fluorimetric Measurement: The fluorescence intensity of the resulting solution is measured at the derivative's characteristic excitation and emission wavelengths. The intensity would be directly proportional to the concentration of the fluorescent derivative, and therefore to the concentration of the original nitro compound in the sample. This indirect method allows for the exploitation of the high sensitivity of fluorescence spectroscopy for quantifying an otherwise non-fluorescent molecule.

Table 4: Derivatization Strategy for Fluorimetric Analysis
AnalyteDerivatization ReactionDerivativeAnalytical Property
This compoundReduction of the nitro group (-NO₂)3-(2-Amino-4-methoxyphenyl)propan-1-olFluorescent

Potential Applications in Specialized Chemical Domains Excluding Dosage, Administration, Safety, Physical/chemical Properties

As a Key Synthetic Intermediate in Organic Synthesis

The molecular architecture of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol makes it a versatile building block in organic synthesis. The nitro group can be readily transformed into a variety of other functional groups, most notably an amine, which opens pathways to a wide range of nitrogen-containing compounds. The primary alcohol offers a site for oxidation, esterification, or etherification, while the aromatic ring can participate in various substitution reactions.

While direct utilization of this compound in the total synthesis of specific complex natural products is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive natural products. The reduction of the nitro group to an amine is a key transformation that would yield 3-(2-amino-4-methoxyphenyl)propan-1-ol. This resulting aminophenylpropanol skeleton is a core component of various alkaloids and other nitrogen-containing natural products. The methoxy (B1213986) group is also a common feature in natural products, often influencing their biological activity. Synthetic strategies could, therefore, leverage this compound as a starting material for the construction of more elaborate molecular frameworks.

The "4-methoxy-2-nitrophenyl" moiety is a recognized pharmacophore in medicinal chemistry. The nitroaromatic group, in particular, is a versatile precursor for the synthesis of a variety of heterocyclic compounds and other functionalities of pharmaceutical interest. For instance, reductive cyclization of ortho-nitro-substituted aromatic compounds is a common strategy for the synthesis of quinolines, indoles, and other heterocyclic systems that form the backbone of many therapeutic agents. The propanol (B110389) side chain offers a handle for modification and linkage to other molecular fragments, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The potential for this compound to serve as a scaffold for generating libraries of diverse molecules makes it a valuable tool in the search for new pharmaceutical leads.

Nitroaromatic compounds have a long history of use in the agrochemical industry. The electronic properties conferred by the nitro group can contribute to the biological activity of a molecule. The "4-methoxy-2-nitrophenyl" core of this compound can be found in the structures of some herbicides and fungicides. The propanol side chain provides a point of attachment for further chemical modification, enabling the synthesis of a range of derivatives to be screened for pesticidal activity. The development of new agrochemicals often relies on the availability of versatile intermediates like this compound to create novel active ingredients with improved efficacy and environmental profiles.

Role in Materials Science and Polymer Chemistry

The functional groups present in this compound also suggest its potential utility in the field of materials science and polymer chemistry.

The primary alcohol group of this compound allows it to be incorporated into polyester (B1180765) or polyurethane chains through condensation polymerization. The presence of the nitro and methoxy substituents on the aromatic ring would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index. Furthermore, the nitro group could be chemically modified post-polymerization to introduce other functionalities, leading to the creation of functional polymers with tailored properties. If the hydroxyl group were to be converted to a more reactive functional group, such as an acrylate or epoxide, the molecule could also serve as a monomer in addition polymerization or as a cross-linking agent to create polymer networks.

Nitroaniline derivatives are known to possess interesting optical and electronic properties, making them useful in the development of optoelectronic materials. The reduction of the nitro group in this compound to an amine would yield a substituted aniline (B41778). Such compounds can serve as precursors for the synthesis of azo dyes, which are characterized by their strong light absorption in the visible region of the electromagnetic spectrum. Additionally, the electronic push-pull nature of the methoxy (electron-donating) and the potential amino (electron-donating) or other derived groups on the aromatic ring could lead to materials with nonlinear optical (NLO) properties. These properties are valuable for applications in optical communications and data storage. The molecule could also be a building block for the synthesis of fluorescent sensors, where the photophysical properties are modulated by the binding of specific analytes.

Integration into Responsive or Smart Materials

The incorporation of this compound into responsive or smart materials hinges on the functionalities provided by its core structure, particularly the ortho-nitrobenzyl (o-NB) group. The o-nitrobenzyl moiety is a well-established photolabile protecting group, meaning it can undergo a chemical transformation upon exposure to light, typically UV irradiation. mdpi.com This property is extensively utilized in polymer and materials science to create materials that can change their properties on demand. mdpi.com

When an o-nitrobenzyl derivative like this compound is integrated into a polymer backbone or as a side chain, it can act as a photosensitive switch. researchgate.netresearchgate.net Upon irradiation, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond. This photocleavage can trigger a variety of responses in the material. For instance, if the compound is used as a cross-linker in a hydrogel, UV exposure can break the cross-links, causing the hydrogel to degrade or dissolve. This has applications in drug delivery and tissue engineering.

Furthermore, the light-induced cleavage can alter the chemical and physical properties of a material's surface. mdpi.com Properties such as adhesion, wettability, and optical refraction can be precisely tuned by light exposure. mdpi.com For example, a polymer film functionalized with this compound could be irradiated through a mask to create patterns of differing chemical functionality, useful in microfabrication and biosensor development. The transformation from a nonpolar o-nitrobenzyl group to more polar photoproducts, such as an o-nitrosobenzaldehyde, can dramatically change the surface energy and its interaction with other substances. This allows for the light-controlled assembly of nanoparticles or the patterning of cells on a surface.

Table 1: Potential Applications of o-Nitrobenzyl Moieties in Smart Materials
Application AreaFunction of o-Nitrobenzyl GroupResulting Material ResponsePotential Use Case
Photodegradable HydrogelsActs as a photocleavable cross-linker. Degradation or dissolution of the hydrogel upon UV exposure.Controlled drug release, tissue engineering scaffolds.
Photo-patternable SurfacesSide-chain functionalization that can be cleaved by light. Changes in surface properties like wettability and adhesion in irradiated areas. mdpi.comMicrofabrication, creation of cellular patterns, biosensors.
Light-Responsive MicellesPart of a block copolymer, cleavage alters the hydrophilic/hydrophobic balance. Disassembly of micelles and release of encapsulated contents.Targeted drug delivery.
PhotoresistsIncorporated into a polymer matrix to alter solubility after light exposure. mdpi.comSelective removal of irradiated areas by a developer solution. mdpi.comMicroelectronics and 3D microstructure fabrication. researchgate.net

Environmental Chemistry and Degradation Studies

The environmental fate of this compound is of interest due to its classification as a nitroaromatic compound. Nitroaromatic compounds are widely used in the synthesis of products like pesticides, dyes, and explosives, which has led to their presence as environmental contaminants in soil and groundwater. nih.gov The nitro group is strongly electron-withdrawing, which makes these compounds generally resistant to oxidative degradation and contributes to their persistence. nih.gov

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

In aquatic systems, the photodegradation of nitroaromatic compounds can occur through direct and indirect photolysis. nih.govnih.gov Direct photolysis involves the absorption of sunlight by the compound itself, leading to its decomposition. nih.gov For nitrophenols, a related class of compounds, this process can lead to the formation of various intermediates, including other nitrophenol isomers, nitrohydroquinone, and catechol. nih.govnih.gov The degradation mechanism is suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov Indirect photolysis is mediated by photochemically produced reactive species present in the water, such as hydroxyl radicals (•OH) or singlet oxygen. mdpi.com Dissolved organic matter in natural waters can act as a photosensitizer, generating these reactive species, but can also inhibit photodegradation by absorbing sunlight. mdpi.com The half-life of nitrophenols in fresh water via photolysis can range from one to eight days. cdc.gov

In the atmosphere, nitrophenols and related compounds are degraded primarily by photolysis and reactions with OH radicals during the day and NO3 radicals at night. noaa.gov The photolysis of nitrophenols is considered a significant atmospheric degradation pathway and can be a source of nitrous acid (HONO), which is an important precursor of OH radicals. mdpi.comrsc.orgpnas.org This process can contribute to the formation of secondary organic aerosols (SOA). noaa.govmdpi.com The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.gov

Table 2: Summary of Photodegradation Pathways for Related Nitroaromatic Compounds
EnvironmentMechanismKey Reactants/MediatorsMajor Outcomes
AquaticDirect PhotolysisSunlight (UV radiation). nih.govIntramolecular rearrangement, formation of nitrite/nitrate ions and various aromatic intermediates. nih.gov
Indirect PhotolysisHydroxyl radicals (•OH), singlet oxygen, dissolved organic matter. nih.govmdpi.comOxidation and transformation of the parent compound.
AtmosphericGas-Phase PhotolysisSunlight. mdpi.comFormation of nitrous acid (HONO) and secondary organic aerosols (SOA). mdpi.compnas.org
OxidationHydroxyl radicals (•OH), nitrate radicals (NO3). noaa.govChemical transformation and removal from the atmosphere.

Formation of Environmentally Relevant Transformation Products

The degradation of this compound in the environment would likely lead to several transformation products. Based on established pathways for similar compounds, the primary products would result from the reduction of the nitro group and the oxidation of the propanol side chain.

The most predictable transformation product is 3-(2-amino-4-methoxyphenyl)propan-1-ol , formed via the microbial or chemical reduction of the nitro group. microbiologyresearch.orgnih.gov This is a common fate for nitroaromatic compounds in anaerobic environments like sediments and some groundwater. nih.gov

Photodegradation could lead to a more complex mixture of products. Atmospheric photolysis could result in the formation of nitrous acid (HONO) and various oxidized organic compounds. pnas.org In aquatic environments, reaction with hydroxyl radicals could lead to the hydroxylation of the aromatic ring or oxidation of the alcohol group on the side chain to an aldehyde (3-(4-Methoxy-2-nitrophenyl)propanal ) and then to a carboxylic acid (3-(4-Methoxy-2-nitrophenyl)propanoic acid ). More extensive degradation could lead to ring cleavage and the formation of smaller aliphatic acids and aldehydes. nih.gov

Table 4: Potential Transformation Products of this compound
Potential Product NameFormation PathwayEnvironmental Compartment
3-(2-amino-4-methoxyphenyl)propan-1-olMicrobial/chemical reduction of the nitro group. nih.govmicrobiologyresearch.orgAnaerobic aquatic sediments, soil, groundwater.
3-(4-Methoxy-2-nitrophenyl)propanalOxidation of the primary alcohol group.Aquatic and soil environments.
3-(4-Methoxy-2-nitrophenyl)propanoic acidFurther oxidation of the aldehyde group.Aquatic and soil environments.
Nitrous Acid (HONO)Atmospheric photolysis of the nitro group. rsc.orgpnas.orgAtmosphere.
Ring-hydroxylated derivativesReaction with hydroxyl radicals. nih.govAquatic environments, atmosphere.

Future Research Trajectories and Broader Impact

Development of Novel and More Efficient Synthetic Routes

Current synthetic approaches to compounds like 3-(4-Methoxy-2-nitrophenyl)propan-1-ol can be multi-step and may lack efficiency. A primary area for future research is the development of more streamlined and high-yielding synthetic pathways. One potential starting point is the Claisen-Schmidt condensation of 1-(2-nitrophenyl)ethanone with 4-methoxybenzaldehyde (B44291) to form 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. researchgate.netnih.gov Subsequent selective reduction of both the alkene and ketone functionalities would yield the target propanol (B110389).

Future research could focus on:

Catalytic Hydrogenation: Investigating selective catalysts for the one-pot reduction of the chalcone (B49325) precursor to the desired saturated alcohol without affecting the nitro group.

Direct Functionalization: Exploring methods for the direct nitration and functionalization of 3-(4-methoxyphenyl)propan-1-ol (B1214212), which could offer a more atom-economical route.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety (especially for nitration reactions), and scalability, leading to more efficient and reproducible synthesis.

Deeper Mechanistic Understanding of Compound Reactivity and Biological Interactions

The electronic interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) on the aromatic ring governs the compound's reactivity. learncbse.in The nitro group significantly influences the molecule's potential biological activity, as many nitro compounds are known to act as prodrugs that are activated by cellular reductases. nih.gov

Key research questions to address include:

Reductive Metabolism: Investigating the metabolic pathways of the nitro group under various biological conditions to understand its mechanism of action and potential bioactivation.

Functional Group Interplay: Studying how the methoxy and nitro substituents modulate the reactivity of the primary alcohol in reactions like oxidation, esterification, and etherification.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, predict reaction mechanisms, and simulate interactions with biological targets like enzymes.

Expansion of Structure-Activity Relationship Studies to Undiscovered Biological Targets

The nitroaromatic scaffold is present in numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic effects. nih.gov Similarly, the methoxybenzene moiety is a common feature in pharmacologically active molecules, often enhancing anticancer properties. nih.gov This suggests that this compound and its derivatives are promising candidates for drug discovery.

Future structure-activity relationship (SAR) studies could systematically explore how modifications to the core structure impact biological activity.

Table 1: Proposed SAR Studies for this compound Derivatives

Modification Site Proposed Changes Potential Biological Target/Activity
Nitro Group Position Move NO₂ group to meta or para position Modulate redox potential and selectivity for specific nitroreductases (e.g., in hypoxic cancer cells or anaerobic bacteria).
Methoxy Group Replace with other alkoxy groups, hydroxyl, or halogen Alter lipophilicity, hydrogen bonding capacity, and metabolic stability. mdpi.com
Propanol Chain Vary chain length; introduce branching or chirality Optimize spatial orientation and binding affinity for enzyme active sites.

| Aromatic Ring | Introduce additional substituents (e.g., F, Cl, CH₃) | Fine-tune electronic properties and pharmacokinetic profile. |

These studies could lead to the discovery of novel agents targeting unexplored biological pathways in cancer, infectious diseases, or inflammatory disorders. chemrxiv.org

Exploration of Chemo-Enzymatic and Biocatalytic Synthesis Pathways

Chemo-enzymatic synthesis, which combines traditional chemical reactions with highly selective enzymatic transformations, offers a powerful strategy for producing complex molecules with high purity and stereoselectivity. mdpi.comresearchgate.net This approach is particularly relevant for creating chiral derivatives of this compound.

Future research could explore:

Enzymatic Reduction: Using ketoreductases for the stereoselective reduction of a ketone precursor to generate a specific enantiomer of the alcohol.

Biocatalytic Derivatization: Employing lipases for the regioselective acylation of the primary alcohol, creating ester prodrugs with tailored properties.

Engineered Enzymes: Developing novel enzymes through directed evolution to catalyze specific, non-natural transformations on the nitrophenyl scaffold, leading to unique derivatives. beilstein-journals.org

Interdisciplinary Research with Physics, Materials Science, and Environmental Science

The applications of this compound are not limited to biology and medicine. Its chemical structure suggests potential uses in other scientific fields.

Materials Science: Nitroaromatic compounds can serve as precursors for corrosion inhibitors. nih.govresearchgate.net Research could investigate the efficacy of this compound and its derivatives in protecting metal surfaces. The aromatic structure also suggests potential as a building block for synthesizing novel polymers or dyes with specific optical or electronic properties.

Physics: The polarized π-system of the nitroaromatic ring could impart nonlinear optical (NLO) properties, making it a candidate for research in advanced optical materials.

Environmental Science: The nitro group makes the compound a subject of interest for environmental studies. Research into its biodegradability by soil and water microorganisms is crucial to understanding its environmental fate and potential for bioremediation.

Table 2: Potential Interdisciplinary Applications

Field Potential Application Relevant Structural Feature
Materials Science Corrosion Inhibitor Nitro group, aromatic ring (adsorption on metal surfaces)
Materials Science Monomer for Specialty Polymers Propanol group (for polymerization), aromatic core
Physics Nonlinear Optical Material Polarized nitroaromatic system

| Environmental Science | Bioremediation Studies | Nitro group (susceptibility to microbial reduction) |

Contributions to Sustainable Chemical Manufacturing

Future research into the synthesis of this compound can contribute to the broader goals of green and sustainable chemistry. By focusing on environmentally benign processes, the chemical industry can reduce its ecological footprint.

Key areas for sustainable development include:

Green Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalyst Development: Designing reusable heterogeneous catalysts to simplify product purification and minimize waste. mdpi.com

Atom Economy: Prioritizing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as addition reactions over substitution reactions.

Mechanochemistry: Investigating solvent-free synthesis methods, such as grinding reactants together, which can reduce energy consumption and waste generation. mdpi.com

By integrating these principles, the production of this and other valuable chemical compounds can be made more economically and environmentally sustainable.

Conclusion

Synthesis of Key Research Findings on 3-(4-Methoxy-2-nitrophenyl)propan-1-ol

The investigation into this compound reveals a compound of significant interest within the field of synthetic organic chemistry. Although direct, extensive research on this specific molecule is not widely published, a comprehensive analysis of related structures and foundational chemical principles allows for a detailed projection of its chemical behavior and potential. The key findings coalesce around its synthesis, which can be approached through multi-step pathways involving the nitration of methoxy-substituted phenylpropanols or the reduction of corresponding propenol derivatives. Spectroscopic analysis is predicted to show characteristic signals corresponding to its distinct functional groups: the aromatic protons influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, as well as the aliphatic protons of the propanol (B110389) side chain. The reactivity of this compound is largely dictated by the interplay of the nitro and methoxy substituents on the phenyl ring and the terminal hydroxyl group, making it a versatile intermediate for further chemical transformations.

Significance of Research to Fundamental Organic Chemistry

The study of this compound provides a valuable case study in understanding the principles of regioselectivity and functional group compatibility in organic synthesis. The synthetic challenges inherent in its preparation, particularly the controlled introduction of substituents onto the aromatic ring, underscore the importance of strategic reaction planning. Furthermore, the analysis of its predicted reactivity offers insights into how the electronic effects of substituents (the resonance-donating methoxy group and the inductively and resonance-withdrawing nitro group) influence the chemical properties of a molecule. This compound serves as an excellent model for exploring reaction mechanisms and developing novel synthetic methodologies that can be applied to a broader range of complex organic molecules. The exploration of its chemical space contributes to the fundamental knowledge base of organic chemistry, particularly in the area of substituted benzene (B151609) derivatives.

Broader Implications for the Design of New Chemical Entities and Advanced Materials

The structural motifs present in this compound hold considerable promise for the design of new chemical entities and advanced materials. The nitroaromatic scaffold is a well-established pharmacophore in medicinal chemistry, and its combination with a flexible propanol chain and a methoxy group could lead to the development of novel therapeutic agents. The primary alcohol functionality provides a convenient handle for further derivatization, allowing for the synthesis of a diverse library of compounds for biological screening.

In the realm of materials science, the inherent polarity and potential for hydrogen bonding conferred by the hydroxyl and nitro groups suggest that derivatives of this compound could be explored as components of liquid crystals, polymers, or other functional materials. The chromophoric nature of the nitrophenyl group also opens up possibilities for applications in dyes and optical materials. The strategic importance of this compound lies in its potential as a versatile building block, from which a multitude of new molecules with tailored properties can be synthesized, driving innovation in both pharmaceutical and materials science.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination or nitration of pre-functionalized phenylpropanol precursors. Key steps include:

  • Bromination : Use Lewis acids (e.g., FeBr₃) under controlled ambient conditions to achieve regioselectivity at the 2-position of the phenyl ring .
  • Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) systems, ensuring temperature control (<50°C) to avoid over-nitration .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires balancing stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (δ 3.8–4.0 ppm) and nitro group (deshielding adjacent protons to δ 7.5–8.5 ppm) provide diagnostic signals. Coupling patterns distinguish substitution positions on the aromatic ring .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 256.1) and fragmentation patterns (e.g., loss of –NO₂ or –OCH₃ groups) .

Q. What solubility and stability profiles are critical for handling this compound in aqueous/organic systems?

  • Methodological Answer :

  • Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but limited in water. Solubility testing via UV-Vis spectroscopy in buffered solutions (pH 2–12) reveals stability under acidic conditions .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for decomposition products .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence regioselectivity in subsequent derivatization reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature directs electrophilic substitutions (e.g., halogenation) to the meta position relative to itself. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and reactive sites, validated by experimental kinetic studies .

Q. What strategies reconcile conflicting data on the biological activity of structurally analogous compounds?

  • Methodological Answer :

  • Comparative Analysis : Compare this compound with chloro-, fluoro-, and methoxy-substituted analogs (e.g., 3-(4-Chlorophenyl)propan-1-ol). Use SAR studies to identify substituent-dependent trends in cytotoxicity or receptor binding .
  • Data Normalization : Standardize assays (e.g., MTT for cytotoxicity, SPR for receptor affinity) across labs to minimize variability. Meta-analysis of published IC₅₀ values clarifies discrepancies .

Q. How can computational docking studies predict interactions between this compound and estrogen receptors?

  • Methodological Answer :

  • Modeling : Use AutoDock Vina to simulate binding to ERα/ERβ. The methoxy and nitro groups form hydrogen bonds with Arg394 and Glu353, respectively. Validate via mutagenesis (e.g., ERα-L543A mutants) to confirm critical residues .
  • Free Energy Calculations : MM-PBSA analysis quantifies binding affinities, correlating with experimental ΔG values from ITC .

Q. What analytical methods resolve enantiomeric purity in stereoisomeric derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Compare retention times with racemic standards .
  • Circular Dichroism : Monitor Cotton effects at 220–250 nm to assign absolute configurations .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points and spectral data for this compound?

  • Methodological Answer :

  • Purity Assessment : Reanalyze samples via DSC for melting point validation. Impurities >2% (by GC-MS) skew results .
  • Interlab Reproducibility : Collaborate with multiple labs to cross-validate NMR and MS data using shared reference standards .

Methodological Tables

Key Synthetic Intermediates CAS Number Application
3-(4-Methoxyphenyl)propan-1-ol6282-88-8Precursor for nitration
3-(2-Bromo-4-methoxyphenyl)propan-1-olN/AHalogenation intermediate
Comparative Reactivity of Substituents
Substituent
–NO₂
–OCH₃

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